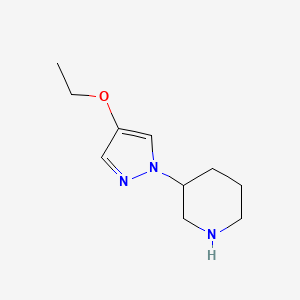

![molecular formula C11H7FN2O2 B1409127 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid CAS No. 1801266-66-9](/img/structure/B1409127.png)

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid

Descripción general

Descripción

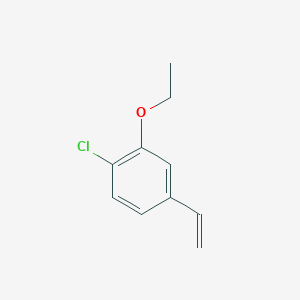

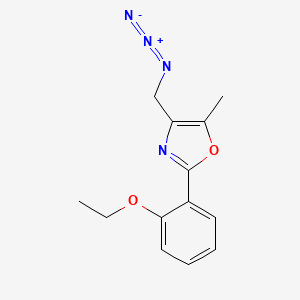

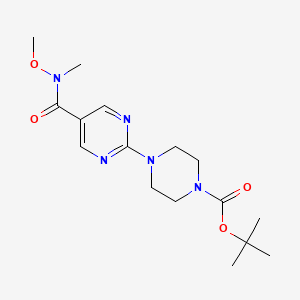

2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid is a chemical compound with the empirical formula C₁₁H₈N₂O₂ . It belongs to the class of bipyridine derivatives and contains a fluorine substituent at the 2’- position of one of the pyridine rings. The compound’s structure consists of two fused pyridine rings, with a carboxylic acid group attached to the 6-carbon position.

Synthesis Analysis

The synthesis of 2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes functionalization of a bipyridine precursor with a fluorine substituent at the 2’- position. Researchers may employ various methods such as transition-metal-catalyzed reactions or direct fluorination to introduce the fluorine atom.

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and reactivity. The bipyridine core provides rigidity, and the fluorine substitution influences electronic properties. Analyzing the bond angles , torsion angles , and conformational preferences can reveal insights into its behavior.

Chemical Reactions Analysis

2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid can participate in various chemical reactions:

- Cross-coupling reactions : The bipyridine moiety can serve as a ligand in transition-metal-catalyzed cross-coupling reactions.

- Functionalization : The carboxylic acid group allows for further derivatization, such as amidation or esterification.

- Substitution reactions : The fluorine substituent may undergo nucleophilic or electrophilic substitutions.

Physical And Chemical Properties Analysis

- Melting point : Investigating the melting behavior provides insights into its crystallinity.

- Solubility : Understanding its solubility in various solvents aids in practical applications.

- Stability : Assessing stability under different conditions (e.g., temperature, pH) is crucial.

Safety And Hazards

While I don’t have specific safety data for this compound, it’s essential to handle it with care. Consult safety data sheets (SDS) and follow proper laboratory practices. Potential hazards may include irritation , toxicity , or environmental impact .

Direcciones Futuras

Research on 2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid could explore:

- Catalytic applications : Investigate its use as a ligand in catalysis.

- Biological activity : Assess its potential as a drug lead or probe.

- Derivatives : Synthesize modified versions for improved properties.

Remember that this analysis is based on available information, and further studies are necessary to uncover additional aspects of this intriguing compound. 🧪🔬

Propiedades

IUPAC Name |

6-(2-fluoropyridin-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-10-7(3-2-6-13-10)8-4-1-5-9(14-8)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPJHRWJHJWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)